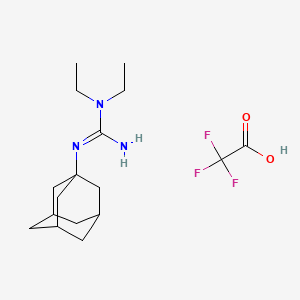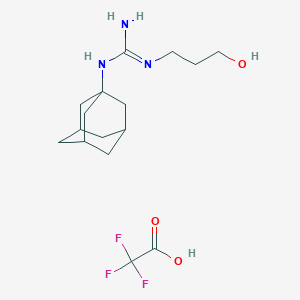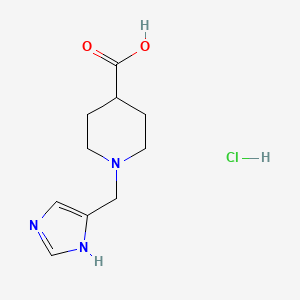![molecular formula C13H17ClN2O4S B7359404 N-[2-(4-chlorophenyl)sulfonylethyl]morpholine-4-carboxamide](/img/structure/B7359404.png)
N-[2-(4-chlorophenyl)sulfonylethyl]morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)sulfonylethyl]morpholine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CES-1 and belongs to the class of sulfonamide compounds.
Aplicaciones Científicas De Investigación
CES-1 has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. CES-1 has also been investigated for its potential as a therapeutic agent for the treatment of diseases such as cancer, Alzheimer's disease, and diabetes.
Mecanismo De Acción
The mechanism of action of CES-1 involves its ability to bind to specific enzymes and inhibit their activity. It has been shown to bind to the active site of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, CES-1 can alter the pH of various tissues and organs, which can have therapeutic implications.
Biochemical and Physiological Effects:
CES-1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, which suggests its potential as an anticancer agent. CES-1 has also been shown to improve cognitive function in animal models of Alzheimer's disease, which suggests its potential as a treatment for neurodegenerative diseases. Additionally, CES-1 has been shown to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CES-1 for lab experiments is its high purity and stability, which makes it a reliable tool for studying enzyme inhibition and other biochemical processes. However, one of the limitations of CES-1 is its relatively low water solubility, which can make it difficult to work with in aqueous environments. Additionally, CES-1 may have off-target effects on other enzymes, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on CES-1. One area of interest is the development of more water-soluble derivatives of CES-1, which could improve its utility for studying enzyme inhibition in aqueous environments. Additionally, further studies are needed to elucidate the precise mechanisms of action of CES-1 and its potential therapeutic applications. Finally, the development of more efficient and cost-effective synthesis methods for CES-1 could facilitate its widespread use in scientific research.
Métodos De Síntesis
CES-1 can be synthesized using a multistep process that involves the reaction of morpholine with 4-chlorobenzene sulfonamide. The resulting intermediate is then treated with ethyl bromide to yield the final product. The purity and yield of CES-1 can be improved by recrystallization and chromatography techniques.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonylethyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c14-11-1-3-12(4-2-11)21(18,19)10-5-15-13(17)16-6-8-20-9-7-16/h1-4H,5-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQAIMUPWNRBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(8-Oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine;hydrochloride](/img/structure/B7359346.png)
![Methyl 2-[3-(methylamino)propanoylamino]butanoate;hydrochloride](/img/structure/B7359349.png)

![methyl (2S)-2-[(5-aminopyridine-2-carbonyl)amino]propanoate;hydrochloride](/img/structure/B7359355.png)

![N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359364.png)
![N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359380.png)
![1-(2,2-Dimethyloxan-4-yl)-3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]urea](/img/structure/B7359388.png)
![2-methyl-N-[[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]methyl]propanamide](/img/structure/B7359391.png)

![2-[4-(5-Ethylthiophen-2-yl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B7359414.png)